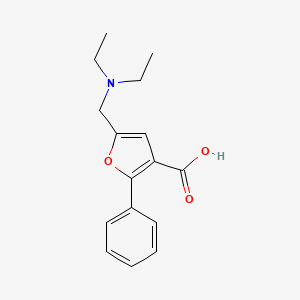

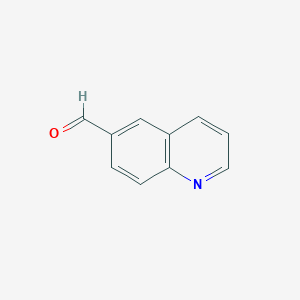

![molecular formula C14H18N2O5 B1298052 Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate CAS No. 53241-90-0](/img/structure/B1298052.png)

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate

Vue d'ensemble

Description

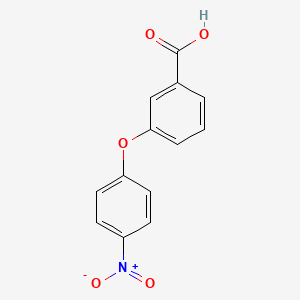

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate is a multifunctional organic compound that has gained significant interest in various fields of research and industry due to its unique physical and chemical properties. It has a CAS Number of 53241-90-0 and a molecular weight of 294.31 . The IUPAC name for this compound is diethyl 2-{[(6-methoxy-3-pyridinyl)amino]methylene}malonate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O5/c1-4-20-13(17)11(14(18)21-5-2)9-15-10-6-7-12(19-3)16-8-10/h6-9,15H,4-5H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid . It has a high GI absorption . The compound is soluble with a solubility of 0.421 mg/ml or 0.00143 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 3.25 .Applications De Recherche Scientifique

Photodynamic Therapy Enhancement

Photodynamic therapy (PDT) is a treatment method that utilizes light-sensitive compounds to generate reactive oxygen species to kill cancer cells, bacteria, or other pathogenic cells. Research into compounds that can enhance the accumulation of protoporphyrin IX, a photosensitizer precursor, is of significant interest. For example, strategies to improve clinical outcomes of PDT by optimizing intralesional protoporphyrin IX content through simple pretreatments or additives have been explored. While the specific compound mentioned is not directly cited, its structural motifs suggest potential utility in enhancing PDT effectiveness through interaction with cellular pathways related to photosensitizer uptake and metabolism (Gerritsen et al., 2008).

Methionine Metabolism in Cancer Growth Control

Methionine metabolism plays a crucial role in cancer growth, with restrictions on methionine potentially inhibiting cancer cell proliferation. Research has shown that dietary methionine restriction can impact cancer growth and life-span extension. The biochemical pathways involving methionine, such as its role in methylation processes and protein synthesis, may be areas where compounds like diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate could find application, particularly in designing therapies or dietary interventions to control cancer growth (Cavuoto & Fenech, 2012).

Properties of Methylene-Linked Liquid Crystal Dimers

The study of methylene-linked liquid crystal dimers, such as those involving pyridyl and methoxy groups, is relevant to understanding the phase behavior and material properties of liquid crystals. These compounds exhibit unique mesophases, including nematic phases, which can be tuned by the methylene chain length and the functional groups attached. This area of research may offer insights into the structural and electronic influences of similar compounds on liquid crystalline behavior and material applications (Henderson & Imrie, 2011).

Safety And Hazards

The compound has a GHS07 pictogram and a signal word of warning . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Propriétés

IUPAC Name |

diethyl 2-[[(6-methoxypyridin-3-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-4-20-13(17)11(14(18)21-5-2)9-15-10-6-7-12(19-3)16-8-10/h6-9,15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDMNLFVZHBIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CN=C(C=C1)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347218 | |

| Record name | Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate | |

CAS RN |

53241-90-0 | |

| Record name | Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

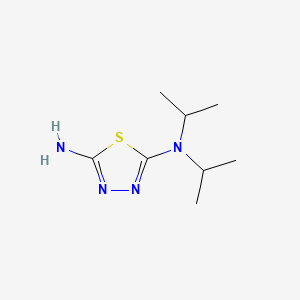

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)